molecular formula C6H4BrClFN B079499 2-Bromo-5-chloro-4-fluoroaniline CAS No. 85462-59-5

2-Bromo-5-chloro-4-fluoroaniline

Cat. No. B079499
CAS RN: 85462-59-5
M. Wt: 224.46 g/mol
InChI Key: QNKQNJJCNWUOHC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluoroaniline is a halogen-rich compound used as a building block in medicinal chemistry. Its specific combination of halogen atoms makes it a valuable precursor for synthesizing a variety of chemically and biologically active compounds.

Synthesis Analysis

  • Synthesis of halogen-rich pyridines like 2-Bromo-5-chloro-4-fluoroaniline involves halogen dance reactions and can be used to create pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).

Molecular Structure Analysis

  • The crystal and molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, indicate classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions, which are key to understanding the chemical behavior of 2-Bromo-5-chloro-4-fluoroaniline (Betz, 2015).

Chemical Reactions and Properties

  • Chemoselective functionalization of similar compounds shows the ability to selectively substitute different halogen positions under varying conditions, which is crucial for the synthesis of more complex molecules (Stroup et al., 2007).

Physical Properties Analysis

  • The physical properties of halogenated compounds like 2-Bromo-5-chloro-4-fluoroaniline can be influenced by the specific halogens present. For instance, density functional theory (DFT) calculations can be used to study the effects of different halogens on the vibrational frequencies of related molecules (Krishnakumar & Balachandran, 2005).

Chemical Properties Analysis

  • The reactivity of such halogenated compounds can be assessed through their interactions with other chemicals. For example, the study of nucleophilic reactions of fluorinated compounds gives insights into the chemical behavior of 2-Bromo-5-chloro-4-fluoroaniline (Paleta et al., 2000).

Scientific Research Applications

  • Metabolism Studies : Boeren et al. (1992) investigated the rat liver microsomal metabolism of halogenated anilines, including similar compounds to 2-Bromo-5-chloro-4-fluoroaniline, revealing insights into metabolic pathways and potential toxicological effects (Boeren et al., 1992).

  • Antiviral Research : Watanabe et al. (1983) synthesized halogenated arabinofuranosylcytosines and -uracils, closely related to 2-Bromo-5-chloro-4-fluoroaniline, and explored their structure-activity relationships against herpes viruses (Watanabe et al., 1983).

  • Chemical Synthesis : Li Yong-qiang (2012) described the synthesis of 4-Bromo-2-fluorobiphenyl using 2-Bromo-5-chloro-4-fluoroaniline as a starting material, demonstrating its utility in organic synthesis (Li Yong-qiang, 2012).

  • Protonation Studies : Brouwer (2010) conducted research on protonation of halogen-containing benzenes, which may include compounds similar to 2-Bromo-5-chloro-4-fluoroaniline, to understand their chemical behavior (Brouwer, 2010).

  • Biological Activities : Abdel‐Wadood et al. (2014) explored the synthesis of derivatives from compounds like 2-Bromo-5-chloro-4-fluoroaniline, investigating their antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).

  • Chemoselective Amination : Stroup et al. (2007) described the chemoselective functionalization of related compounds, highlighting the potential for selective chemical reactions involving halogenated anilines (Stroup et al., 2007).

  • Dielectric Studies : Vyas and Vashisth (1988) conducted dielectric studies of halogenated anilines, which could include 2-Bromo-5-chloro-4-fluoroaniline, to understand their physical properties (Vyas & Vashisth, 1988).

  • X-ray Diffraction Analysis : Knapp et al. (2005) obtained crystals of halogenated dithiadiazolyl radicals, similar in structure to 2-Bromo-5-chloro-4-fluoroaniline, providing insights into their molecular configurations (Knapp et al., 2005).

  • Intermediate in Synthesis : Wang et al. (2016) used a compound similar to 2-Bromo-5-chloro-4-fluoroaniline as an intermediate for synthesizing biologically active compounds, demonstrating its role in complex synthetic pathways (Wang et al., 2016).

  • Metabolic Fate Studies : Duckett et al. (2006) investigated the metabolic fate of a closely related compound, 3-chloro-4-fluoroaniline, in rats, which could be relevant for understanding the metabolism of 2-Bromo-5-chloro-4-fluoroaniline (Duckett et al., 2006).

Safety And Hazards

“2-Bromo-5-chloro-4-fluoroaniline” is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-chloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKQNJJCNWUOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465454
Record name 2-Bromo-5-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-fluoroaniline

CAS RN

85462-59-5
Record name 2-Bromo-5-chloro-4-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85462-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DR Adams, MAJ Duncton, JRA Roffey, J Spencer - Tetrahedron letters, 2002 - Elsevier
… Preparation of 2-bromo-5-chloro-4-fluoroaniline 5a: Bromine (27.4 g, 170 mmol) in … The mixture was stirred for 15 min then 2-bromo-5-chloro-4-fluoroaniline 5a (11 g, 50 mmol) was …
Number of citations: 28 www.sciencedirect.com
L Liu, M Wang, C Li, X Han, Y Xie, K Feng, L Zhang… - Bioorganic …, 2022 - Elsevier
… , sulfoxide chloride was removed by rotary evaporator to obtain intermediate 8a, which was dissolved in 20 mL acetonitrile and then added with 2-bromo-5-chloro-4-fluoroaniline (…
Number of citations: 2 www.sciencedirect.com
S Hayashi, N Ueno, A Murase, Y Nakagawa… - European journal of …, 2012 - Elsevier
… A mixture of 2-bromo-5-chloro-4-fluoroaniline 18 (1.00 g, 4.46 mmol), methyl acrylate (1.00 mL, 11.1 mmol), Pd(OAc) 2 (120 mg, 0.535 mmol), tri-o-tolylphosphine (651 mg, 2.14 mmol), …
Number of citations: 57 www.sciencedirect.com

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